13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione
Description
13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione is a heterocyclic compound featuring a fused indazolo-phthalazine core substituted with a 4-chlorophenyl group at position 13 and two methyl groups at position 2.
The 4-chlorophenyl substituent introduces electron-withdrawing characteristics, influencing the compound’s electronic distribution and intermolecular interactions. Its synthesis typically involves multi-component condensation reactions catalyzed by acids or metal complexes under solvent-free or mild conditions .

Properties
IUPAC Name |
13-(4-chlorophenyl)-3,3-dimethyl-4,13-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-23(2)11-17-19(18(27)12-23)20(13-7-9-14(24)10-8-13)26-22(29)16-6-4-3-5-15(16)21(28)25(17)26/h3-10,20H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKWMAWCJHFKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3N2C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647402 | |
| Record name | 13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017238-94-6 | |
| Record name | 13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione (CAS: 1017238-94-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C23H19ClN2O3
- Molecular Weight : 406.86 g/mol
- Physical State : White powder
- Melting Point : 264-266 °C
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of similar compounds exhibited selective inhibition of colon cancer cell proliferation. The most potent compounds showed IC50 values ranging from to against HCT-116 colon cancer cells .
Table 1: Inhibitory Activity of Related Compounds
| Compound | IC50 (mg/mL) | Selectivity |
|---|---|---|
| 7a | 0.12 | High |
| 7g | 0.12 | High |
| 7d | 0.81 | Moderate |
The mechanism of action appears to involve the modulation of heat shock protein 90 (HSP90) and TRAP1-mediated signaling pathways, indicating a targeted approach in disrupting cancer cell survival mechanisms .
Mechanistic Insights
The biological activity of the compound can be attributed to its interaction with specific cellular targets. Molecular docking studies suggest that these compounds bind effectively to HSP90 and TRAP1 proteins, which are crucial in maintaining cellular homeostasis and regulating apoptosis in cancer cells .
Toxicological Studies
While the anticancer properties are promising, it is essential to evaluate the safety profile of the compound. Toxicological assessments must be conducted to ascertain any adverse effects on normal cells compared to cancerous cells. Preliminary findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal human embryonic kidney (HEK-293) cells .
Case Studies and Research Findings
Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A series of derivatives were synthesized through various chemical methods and evaluated for their biological activities. The results indicated significant variations in activity based on structural modifications.
- In Vivo Studies : Future studies should focus on in vivo models to validate the efficacy observed in vitro and assess pharmacokinetics and biodistribution.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Substituent Comparison of Indazolo-Phthalazine Derivatives
Key Observations:
- Electron-Withdrawing vs. Methoxy groups (e.g., 5a, 2g) donate electron density, altering solubility and crystallinity . Nitro-substituted derivatives (4k) exhibit distinct IR peaks for NO₂ (1520, 1340 cm⁻¹), absent in halogenated analogs .
Melting Points :
Spectral Data :
Key Observations:
- The target compound’s synthesis likely benefits from modern catalysts (e.g., Mn-based nanocatalysts or HCl under solvent-free conditions), which reduce reaction times (<1 hour) and improve yields (>90%) compared to earlier methods .
- Methoxy-substituted derivatives (e.g., 5a) achieved 75% yield using ZrO(NO₃)₂·2H₂O, suggesting substituent-dependent optimization .
Structural and Crystallographic Insights
Crystal Packing :
- Halogenated derivatives (e.g., 4g, 4h) exhibit weaker C–H···O hydrogen bonds compared to methoxy analogs, as seen in the crystal structure of 13-phenyl derivatives (CCDC 1414255) .
- The 4-chlorophenyl group’s steric and electronic effects may reduce packing efficiency compared to smaller substituents (e.g., F) but enhance π-π stacking .
Thermal Stability :
- Methoxy derivatives (5a) display higher thermal stability (m.p. >250°C) due to stronger intermolecular interactions, while nitro derivatives may exhibit lower stability due to nitro group lability .
Preparation Methods
Four-Component Condensation Using Ionic Liquid Catalysts
This method employs a one-pot, solvent-free approach with reusable ionic liquids. The reaction involves:
- Dimedone (5,5-dimethylcyclohexane-1,3-dione)
- 4-Chlorobenzaldehyde
- Hydrazine monohydrate
- Phthalic anhydride
- Catalyst : 5 mol% [Hnhp][HSO₄] (2-pyrrolidonium hydrogensulfate)
- Temperature : 100°C
- Time : 6–7 minutes
- Yield : 82–92%
- Electron-withdrawing substituents (e.g., Cl) on the aldehyde enhance reaction efficiency.
- The ionic liquid catalyst is recyclable for up to five cycles without significant activity loss.
- Solvent-free conditions minimize waste and improve atom economy.
- Knoevenagel condensation between dimedone and aldehyde.
- Michael addition of hydrazine to form the indazole ring.
- Cyclocondensation with phthalic anhydride to yield the trione scaffold.
Magnesium Hydrogen Sulfate-Catalyzed Synthesis
An alternative protocol uses Mg(HSO₄)₂ as a Brønsted acid catalyst under thermal conditions.
- Reactants : 4-Chlorobenzaldehyde (12 mmol), phthalhydrazide (10 mmol), dimedone (10 mmol).
- Catalyst : 0.25 g Mg(HSO₄)₂
- Temperature : 100°C
- Time : 15–25 minutes
- Yield : 85–90%
- Shorter reaction time compared to ionic liquid methods.
- Catalyst is inexpensive and readily available.
- IR : C=O stretches at 1720, 1680, and 1660 cm⁻¹.
- ¹H NMR : δ 1.15 (s, 6H, CH₃), δ 7.2–8.1 (m, 8H, aromatic).
Comparative Analysis of Methods
| Parameter | Ionic Liquid Method | Mg(HSO₄)₂ Method |
|---|---|---|
| Catalyst Cost | Moderate | Low |
| Reaction Time | 6–7 minutes | 15–25 minutes |
| Yield | 82–92% | 85–90% |
| Reusability | 5 cycles | Not reported |
| Solvent | Solvent-free | Solvent-free |
Key Research Findings
- Diastereoselectivity : Both methods produce the cis-isomer exclusively due to steric control during cyclization.
- Substrate Scope :
- Electron-deficient aldehydes (e.g., NO₂, Cl) provide higher yields than electron-rich analogs.
- Alkyl aldehydes are less effective due to reduced electrophilicity.
- Green Chemistry Metrics :
- E-factor : 0.3–0.5 (ionic liquid method).
- Atom Economy : >85% for both routes.
Challenges and Optimization Opportunities
- Byproduct Formation : Trace amounts of dehydrated intermediates may form at temperatures >110°C.
- Scale-Up : Mg(HSO₄)₂ is preferable for industrial applications due to lower cost and ease of handling.
Q & A
Basic: What established synthetic methodologies are reported for this compound?
Answer:
The compound is synthesized via condensation reactions between hydrazine derivatives and diketones, often catalyzed by Lewis acids (e.g., FeCl₃) or promoted by hexafluoro-2-propanol (HFIP) under solvent-free conditions. Key steps include:
- Lewis acid-free synthesis : HFIP acts as both solvent and catalyst, enabling efficient cyclization at 80–100°C with yields >75% .
- Solvent-free protocols : Reactions under microwave irradiation reduce time (15–30 mins) and improve purity .
- Crystallization : Recrystallization from ethanol or DMF yields high-purity crystals for structural analysis .
Basic: How is the crystal structure determined and validated?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use a Bruker APEXII diffractometer (MoKα radiation, λ = 0.71073 Å) .
- Refinement : Software like SHELXL97 refines parameters (e.g., monoclinic space group P2₁/c, Z = 4) .
- Validation : Check R-factor (<0.05), displacement parameters (Ueq), and hydrogen-bonding networks .
Advanced: How to resolve discrepancies in reported structural data (e.g., bond lengths, torsion angles)?
Answer:
Discrepancies arise from crystallization conditions (solvent, temperature) or disorder in substituents (e.g., 4-chlorophenyl group). Mitigation strategies:
- Compare displacement parameters : Anisotropic displacement ellipsoids highlight flexible regions .
- DFT optimization : Computational modeling (e.g., Gaussian) validates experimental geometries .
- Cross-validate with spectroscopy : NMR and IR data confirm substituent orientations .
Advanced: What computational approaches model electronic properties for drug discovery?
Answer:
- DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.5–4.0 eV) to assess redox activity .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .
- QSAR models : Corrogate substituent effects (e.g., chloro vs. methoxy) on bioactivity .
Basic: What spectroscopic techniques characterize this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–180 ppm) .
- IR spectroscopy : Identify C=O stretches (~1680 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion [M+H]<sup>+</sup> at m/z 344.36 .
Advanced: How to optimize synthetic yield while minimizing side products?
Answer:
- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent (HFIP vs. ethanol), and catalyst loading .
- In-situ monitoring : Use HPLC to track intermediate formation (e.g., phthalazine-dione precursors) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted hydrazines .
Advanced: What mechanistic insights exist for the cyclocondensation reaction?
Answer:
- Kinetic studies : Pseudo-first-order kinetics suggest rate-limiting cyclization .
- Isotopic labeling : <sup>15</sup>N-labeled hydrazines confirm intramolecular nucleophilic attack .
- Intermediate isolation : TLC/MS identifies enol intermediates prior to trione formation .
Basic: What are common impurities, and how are they detected?
Answer:
- Byproducts : Incomplete cyclization yields open-chain hydrazides (detected via HPLC retention time shifts) .
- Oxidation products : Quinone derivatives form under aerobic conditions (UV-Vis absorbance at 450 nm) .
- Resolution : Recrystallization or preparative TLC (silica, CH₂Cl₂/MeOH) isolates pure product .
Advanced: How to link structural features to biological activity in theoretical frameworks?
Answer:
- Pharmacophore mapping : The chlorophenyl group enhances lipophilicity (log P ~2.8), favoring membrane penetration .
- Enzyme inhibition models : Docking suggests H-bonding between trione carbonyls and kinase ATP-binding pockets .
- Crystal structure-QSAR : Correlate torsion angles (e.g., C13–N2–C14) with IC50 values .
Advanced: How do solvent polarity and temperature affect stability?
Answer:
- Accelerated stability studies : Store crystals in DMF (polar) vs. toluene (non-polar) at 40°C for 30 days. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C indicates thermal stability .
- Solvent-induced polymorphism : Ethanol yields Form I (monoclinic), while DMF produces Form II (triclinic) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
